molecular formula C10H9NO B144557 6-Methylisoquinolin-1(2H)-one CAS No. 131002-10-3

6-Methylisoquinolin-1(2H)-one

Cat. No. B144557
M. Wt: 159.18 g/mol
InChI Key: AVBPTIYKXNVKNJ-UHFFFAOYSA-N
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Description

6-Methylisoquinolin-1(2H)-one is a compound that belongs to the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. Isoquinolines and their derivatives are of significant interest due to their presence in various natural products and their utility in drug development. The compound itself and its derivatives have been synthesized and studied for their potential interactions with biological molecules, such as DNA, and for their structural properties.

Synthesis Analysis

The synthesis of isoquinoline derivatives can be complex, involving multiple steps and reactions. For instance, a one-pot synthesis approach has been developed for 1H-isochromenes and 1,2-dihydroisoquinolines, which involves a sequential multicomponent reaction followed by an intramolecular Wittig reaction . Another study reports the multistep synthesis of 3-ethoxy-8-methyl-7(5)H-cyclopenta[f]isoquinoline, starting from m-methyl-N-acetylbenzylamine and involving reactions such as Friedel-Crafts, nitrile hydrolysis, esterification, and cyclization . Additionally, novel isoquinoline isomers have been synthesized using selective Buchwald–Hartwig and Suzuki reactions, followed by methylation .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was determined by X-ray crystallography, revealing a distorted six-membered hetero ring with intermolecular hydrogen bonds . Crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids have also been determined, showing short O—H⋯N hydrogen bonds .

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions. For instance, an alternative method for the direct methylation of metalated isoquinolines has been presented, which involves aminomethylation/hydrogenolysis, as demonstrated in the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline . The synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involved reactions such as allyl etherification, Claisen rearrangement, and reductive amination .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives can be influenced by their molecular structure. For example, the presence of substituents on the isoquinoline ring can affect its reactivity and interaction with other molecules. The elucidation of the stereochemistry of diastereoisomers of 6-amino-2-methyldecahydroisoquinoline provided insights into the chemical behavior of these compounds . Additionally, the crystal structures of complexes formed by isoquinoline derivatives, such as those with nicotinic acid and L-ascorbic acid, reveal the importance of hydrogen bonding in determining the properties of these compounds .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • 6-Methylisoquinolin-1(2H)-one is utilized in synthetic methodologies for creating highly-substituted isoquinolines, crucial in natural product syntheses and drug development. A novel method for introducing a methyl group at C1 of isoquinolines is exemplified in the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline (Melzer, Felber, & Bracher, 2018).

Biological and Medicinal Applications

  • Isoquinoline alkaloids, like those derived from 6-methylisoquinolin-1(2H)-one, exhibit various biological activities. For example, two new isoquinoline alkaloids isolated from Thalictrum glandulosissimum demonstrated weak anti-tobacco mosaic virus (anti-TMV) activity (Hu et al., 2020).

Chemical Reactivity and Applications in Material Science

  • In material science, the reactivity of derivatives of 6-methylisoquinolin-1(2H)-one, such as 1-methylisoquinoline, has been explored for potential applications. For instance, 1-methylisoquinoline reacts with arylidine malononitrile in the presence of piperidine to produce Michael adducts (Abdallah, Abdelhadi, Ibrahim, & Hassaneen, 2002).

Application in Corrosion Inhibition

  • 6-Methylisoquinolin-1(2H)-one derivatives, such as 1-methylisoquinoline, have been studied for their effectiveness in corrosion inhibition, particularly in protecting mild steel in hydrochloric acid media (Al-Uqaily, 2015).

Role in Fluorescent Probing and Sensing

  • Some derivatives of 6-methylisoquinolin-1(2H)-one are used in developing fluorescent probes. For example, a two-photon fluorescent probe based on a 6-methylisoquinolin-1(2H)-one derivative was designed for detecting 1, 4-dithiothreitol (DTT), demonstrating its application in biological imaging and sensing (Sun et al., 2018).

Safety And Hazards

The compound is classified as having acute toxicity (oral, Category 4) according to the GHS classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

6-methyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-9-8(6-7)4-5-11-10(9)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBPTIYKXNVKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572908
Record name 6-Methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylisoquinolin-1(2H)-one

CAS RN

131002-10-3
Record name 6-Methyl-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131002-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
T Rana, A Ghosh, YN Aher, AB Pawar - ACS omega, 2023 - ACS Publications
We have developed Cp*Co(III)-catalyzed redox-neutral synthesis of 3,4-unsubstituted isoquinoline 1(2H)-ones at ambient temperature using N-chloroamides as a starting material. The …
Number of citations: 4 pubs.acs.org
ZW Chen, YZ Zhu, JW Ou, YP Wang… - The Journal of organic …, 2014 - ACS Publications
A metal-free oxidative cycloaddition reaction of substituted benzamides and alkynes has been developed for the synthesis of isoquinolones by using bis(trifluoracetoxy)iodobenzene (…
Number of citations: 58 pubs.acs.org
A Ghosh, GT Sapkal, AB Pawar - The Journal of Organic …, 2023 - ACS Publications
Herein, we report Ru(II)-catalyzed C–H/N–H bond functionalization of N-chlorobenzamides with 1,3-diynes via regioselective (4 + 2) annulation for the synthesis of isoquinolones under …
Number of citations: 3 pubs.acs.org
S Jothi Murugan, M Jeganmohan - The Journal of Organic …, 2023 - ACS Publications
An efficient and straightforward strategy for the synthesis of isoquinolones through [4 + 2]-annulation of N-chlorobenzamides with vinyl acetate in the presence of CoCp*(III) catalyst in a …
Number of citations: 5 pubs.acs.org
B Zhu, Y Lu, L Chen, B Yu, Y Liu, M Song… - Journal of Pharmaceutical …, 2017 - Elsevier
A sensitive and selective method was developed for the separation and characterization of related substances (RSs) in EVT-401 by hyphenated LC–MS techniques. Complete …
Number of citations: 10 www.sciencedirect.com
DB Khadka, H Woo, SH Yang, C Zhao, Y Jin… - European Journal of …, 2015 - Elsevier
Inspired by the initial success of the monoarylisoquinolines and the quest to identify more potent and selective anticancer agents with topoisomerase (topo) inhibitory activity, series of …
Number of citations: 25 www.sciencedirect.com
SH Kwak - 2020 - uh-ir.tdl.org
Chapter 1: 3, 5-Dimethylpyrazole was employed as a mono-dentate directing group for palladium-catalyzed ortho-sp2 C− H arylation with aryl iodides. The reaction shows good …
Number of citations: 2 uh-ir.tdl.org
O Daugulis, SR Gilbertson, C Cai, TY Chen, GD Cuny - 2020 - uh-ir.tdl.org
Chapter 1: 3,5-Dimethylpyrazole was employed as a mono-dentate directing group for palladium-catalyzed ortho-sp2 C−H arylation with aryl iodides. The reaction shows good …
Number of citations: 0 uh-ir.tdl.org
BL Coles-Taylor - 2020 - search.proquest.com
Transition metal catalyzed alkyne annulations have developed into incredibly powerful synthetic tools over there the past quarter century. These reactions provide rapid access to …
Number of citations: 2 search.proquest.com

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